Indomethacin ethyl ester

Description

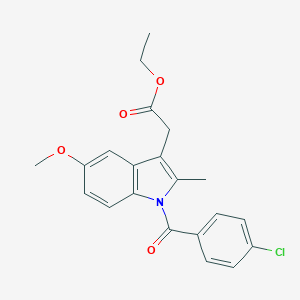

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO4/c1-4-27-20(24)12-17-13(2)23(19-10-9-16(26-3)11-18(17)19)21(25)14-5-7-15(22)8-6-14/h5-11H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIRSVPTDJIIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167697 | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16401-99-3 | |

| Record name | Ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16401-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indomethacin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016401993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indomethacin ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOMETHACIN ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AON0U1UBT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Indomethacin Ethyl Ester

Esterification Reactions for Indomethacin (B1671933) Ethyl Ester Synthesis

The primary method for synthesizing indomethacin ethyl ester is through the esterification of the carboxylic acid group on the indomethacin molecule. ontosight.ai This can be achieved through various chemical approaches, from direct, single-step reactions to more complex, novel routes designed to produce a range of ester analogues.

Direct esterification involves the reaction of indomethacin with an alcohol, such as ethanol, in the presence of a catalyst or coupling agent. This method is a common strategy for converting carboxylic acid-containing drugs into their ester forms. tubitak.gov.tr One documented method involves the direct esterification of indomethacin with 2-hydroxyethyl methacrylate (B99206) (HEMA) using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent in a dimethylformamide (DMF) solution. derpharmachemica.com In this reaction, the hydroxyl group of the alcohol attacks the carboxyl group of indomethacin, and the DCC facilitates the removal of water formed during the reaction. derpharmachemica.com

Another approach is the straightforward esterification with simple alcohols like methanol, ethanol, propanol, and isopropanol (B130326) to create a series of alkyl esters. researchgate.net This derivatization is often pursued to increase the lipid solubility of the parent drug. researchgate.net

| Method | Reagents | Key Features | Reference |

| DCC Coupling | Indomethacin, 2-hydroxyethyl methacrylate (HEMA), Dicyclohexylcarbodiimide (DCC), Dimethylformamide (DMF) | DCC acts as a dehydrating agent to facilitate ester bond formation. | derpharmachemica.com |

| Alkyl Esterification | Indomethacin, Methanol/Ethanol/Propanol/Isopropanol | Aims to enhance the lipophilicity (lipid solubility) of the resulting ester derivative compared to the parent drug. | researchgate.net |

This table summarizes direct esterification methods for producing indomethacin esters.

Beyond direct esterification, novel synthetic routes have been developed to create more complex indomethacin ester analogues for specific research applications. These routes may involve multi-step processes or the use of unconventional molecular scaffolds.

One such example is the synthesis of indomethacin-carbaboranyl esters. nih.gov Carbaboranes are inorganic boron clusters that can be used as novel phenyl ring mimetics. nih.gov The synthesis of these esters, particularly with the ortho-carbaborane cluster attached directly to the ester oxygen, proved challenging due to the electron-withdrawing nature of the cluster, which reduces the nucleophilicity of the alcohol. nih.gov Introducing a methylene (B1212753) spacer between the carbaborane cluster and the alcohol's oxygen atom was found to improve reaction yields. nih.gov

Another novel approach was the synthesis of a 2′-trifluoromethyl analogue of indomethacin. acs.org Initial attempts using traditional Fischer indole (B1671886) synthesis methods were unsuccessful. acs.org A successful route was ultimately devised using the reaction of 1-(4-methoxyphenyl)-1-(4-chlorobenzoyl)hydrazine hydrochloride with CF3-levulinic acid lactone, which allowed for the direct formation of the desired enamine intermediate. acs.org

Synthesis of Indomethacin Diester Prodrugs and Related Conjugates

Researchers have synthesized indomethacin prodrugs featuring a diester structure to investigate their metabolic activation by human carboxylesterases (CES), enzymes crucial for the hydrolysis of many prodrugs. tandfonline.comnih.gov In one study, eight distinct indomethacin diester prodrugs were synthesized in a two-step process. nih.gov

The investigation into these diester prodrugs revealed that altering the prodrug's structure to a diester resulted in equivalent metabolic activation by both CES1 and CES2 enzymes, whereas monoester substrates are typically hydrolyzed preferentially by CES1. tandfonline.comnih.gov This finding is significant for the design of prodrugs where specific organ- or tissue-level hydrolysis is desired. tandfonline.com

| Prodrug Type | Synthetic Approach | Key Research Finding | Reference |

| Diester Prodrugs | Two-step synthesis to create eight different diester structures. | Modification to a diester structure resulted in equivalent hydrolytic activity by both CES1 and CES2 carboxylesterases. | tandfonline.comnih.gov |

This table highlights key aspects of the synthesis and findings related to indomethacin diester prodrugs.

Derivatization Strategies for Enhancing Specific Research Attributes

The derivatization of indomethacin's carboxylic acid into an ester is a foundational strategy for achieving a variety of research objectives, including enhancing biological specificity, improving delivery to target tissues, and modifying physicochemical properties.

Selective COX-2 Inhibition : A primary strategy involves converting indomethacin into ester and amide derivatives to generate potent and selective inhibitors of cyclooxygenase-2 (COX-2). acs.orgresearchgate.net This derivatization of the carboxylic acid moiety has been shown to be a viable approach for transforming non-selective NSAIDs into selective COX-2 inhibitors. tubitak.gov.tr Studies have found that many structurally diverse indomethacin esters and amides inhibit human COX-2 at low-nanomolar concentrations while showing little to no activity against COX-1. acs.org

Lipid and Phospholipid Conjugation : To alter properties such as absorption and distribution, indomethacin has been conjugated with lipids and phospholipids (B1166683). dovepress.com The synthesis of these conjugates often involves coupling indomethacin to a phospholipid backbone, such as 1-palmitoyl-2-hydroxy-sn-3-glycerophosphocholine, using DCC and 4-dimethylaminopyridine (B28879) (DMAP). dovepress.com Such chemical modifications increase the molecular mass and lipophilicity, which can influence how the molecule interacts with biological barriers. dovepress.com

Redox Derivatives for Targeted Delivery : Novel bioreversible redox derivatives of indomethacin have been synthesized to facilitate selective delivery across the blood-brain barrier. nih.gov This strategy involves creating dihydropyridine-NSAID conjugates that are designed to undergo oxidation to a more stable pyridinium (B92312) salt form within the target tissue, effectively "trapping" the drug. nih.gov

Nitric Oxide-Releasing Analogues : To potentially create safer anti-inflammatory agents, new indomethacin derivatives have been developed that incorporate a nitric oxide (NO)-releasing scaffold. mdpi.com One synthetic scheme involved creating hybrids of indomethacin with a 1,3,4-oxadiazole-2-thiol (B52307) moiety, which was further modified to include a nitrate (B79036) ester group capable of releasing NO. mdpi.com

| Derivatization Strategy | Objective | Example Compound/Class | Reference |

| Ester/Amide Formation | Achieve selective inhibition of the COX-2 enzyme. | Indomethacin amides and esters. | tubitak.gov.tracs.orgresearchgate.net |

| Lipid Conjugation | Modify physicochemical properties and overcome biological barriers. | Indomethacin-phospholipid conjugates. | dovepress.com |

| Redox System Conjugation | Enable targeted delivery across the blood-brain barrier. | Dihydropyridine-indomethacin derivatives. | nih.gov |

| Hybrid Molecule Synthesis | Create agents with dual properties (e.g., anti-inflammatory and NO-releasing). | NO-releasing indomethacin derivatives with a 1,3,4-oxadiazole-2-thiol scaffold. | mdpi.com |

This table summarizes various derivatization strategies for indomethacin to enhance specific research attributes.

Pharmacological Characterization and Molecular Mechanisms

Cyclooxygenase (COX) Isozyme Inhibition Profiles

The primary mechanism of action for indomethacin (B1671933) and its analogs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923) involved in inflammation and other physiological processes.

Comparative COX-1 and COX-2 Selectivity of Indomethacin Ethyl Ester and Derivatives

Research into the esterification of indomethacin's carboxylic acid group suggests that this modification can lead to potent and selective inhibitors of COX-2. nih.gov While specific IC50 values for this compound are not consistently reported across the literature, studies on similar ester derivatives provide insights into the potential selectivity. For instance, conversion of indomethacin's carboxylate to a methyl ester has been shown to result in a compound with potent and selective COX-2 inhibition. pnas.org A study on ortho-carbaborane esters of indomethacin found that the methyl ester derivative was a highly selective COX-2 inhibitor, with an IC50 value of 84 nM for COX-2 and 12.8 µM for COX-1. nih.gov Generally, many ester and amide derivatives of indomethacin are reported to be COX-2-selective inhibitors. nih.gov This shift in selectivity is a key area of interest, as selective COX-2 inhibition is thought to reduce the gastrointestinal side effects associated with non-selective COX inhibitors like the parent drug, indomethacin.

Table 1: Comparative Cyclooxygenase (COX) Inhibition (Note: Specific IC50 values for this compound are not readily available in the cited literature. Data for Indomethacin and a methyl ester derivative are provided for context.)

| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-1/COX-2) |

| Indomethacin | 230 nM apexbt.comrndsystems.com | 630 nM apexbt.comrndsystems.com | ~0.37 |

| Indomethacin Methyl Ester (ortho-carbaborane derivative) | 12.8 µM nih.gov | 84 nM nih.gov | ~152 |

| This compound | Data not available | Data not available | Data not available |

Kinetic Studies of Enzyme Inhibition

The parent compound, indomethacin, is characterized as a time-dependent, functionally irreversible, and tight-binding inhibitor of both COX-1 and COX-2. nih.govnih.govacs.org Kinetic studies of indomethacin amide derivatives have revealed that they behave as slow, tight-binding inhibitors of COX-2, and their selectivity is a function of this time-dependent step. pnas.org This slow-binding characteristic is a notable feature of the interaction between some indomethacin derivatives and the COX enzymes. However, specific kinetic parameters detailing the inhibition of COX enzymes by this compound, such as the association and dissociation rate constants, are not detailed in the currently available scientific literature.

Anti-inflammatory Efficacy Investigations

The anti-inflammatory effects of this compound have been explored in both cellular and animal models of inflammation.

In Vitro Cellular Anti-inflammatory Assays (e.g., PGE2, NO, iNOS, COX-2 Expression)

Studies on indomethacin derivatives have demonstrated their potential to modulate key inflammatory mediators in vitro. For example, the methyl ester derivative of indomethacin has been shown to be more potent than the parent drug in inhibiting the production of prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net This enhanced inhibitory activity was also observed for the expression of inducible nitric oxide synthase (iNOS) and COX-2 proteins. researchgate.net While these findings for a closely related ester are promising, specific quantitative data on the effects of this compound on these inflammatory markers are not extensively documented.

In Vivo Preclinical Models of Inflammation

The in vivo anti-inflammatory potential of indomethacin esters has been evaluated in preclinical models. A study investigating a series of ester analogues of indomethacin reported significant anti-inflammatory activity in the carrageenan-induced paw edema model in rats. acs.org This widely used model mimics the acute inflammatory response. The results indicated that these ester derivatives were effective in reducing inflammation, suggesting that the esterification of indomethacin can yield compounds with in vivo efficacy. However, the specific dose-response relationship and the ED50 value for this compound in this or other in vivo models are not explicitly provided in the available literature.

Investigational Cytotoxic and Apoptotic Effects

Beyond its anti-inflammatory properties, the potential for indomethacin and its derivatives to induce cytotoxicity and apoptosis in cancer cells has been an area of research.

Investigations into this compound-loaded nanocapsules have demonstrated selective cytotoxic effects against glioma cell lines. selleckchem.com In these studies, exposure of glioma cells to 25 µM or 50 µM of the nanocapsules resulted in necrotic cell death. selleckchem.com A comparative study on promyelocytic leukemia HL-60 cells indicated that the methyl ester of indomethacin exhibited stronger cytotoxicity than the ethyl ester, γ-lactone derivative, and the parent indomethacin. researchgate.net The cytotoxic effects of the methyl ester were attributed to the induction of apoptosis, as evidenced by the observation of apoptotic bodies, DNA fragmentation, and the degradation of PARP and pro-caspase 3. researchgate.net While this suggests that indomethacin esters can induce apoptosis, detailed mechanistic studies specifically elucidating the apoptotic pathways activated by this compound, including the specific caspases involved, are limited.

Table 2: Investigational Cytotoxic Effects

| Compound/Formulation | Cell Line | Effect | Concentration |

| This compound-loaded nanocapsules | Glioma cells | Necrotic cell death | 25 µM / 50 µM selleckchem.com |

| Indomethacin Methyl Ester | HL-60 | Apoptosis (DNA fragmentation, PARP & pro-caspase 3 degradation) | IC50 = 36.9 µg/ml (12h) researchgate.net |

| This compound | HL-60 | Less cytotoxic than the methyl ester derivative | Data not available researchgate.net |

Selective Cytotoxicity against Malignant Cell Lines (e.g., Glioma, Promyelocytic Leukemia HL-60)

This compound has demonstrated selective cytotoxic effects against certain cancer cell lines. Studies utilizing this compound-loaded nanocapsules have shown efficacy against glioma cell lines, including U138-MG and C6. nih.gov A notable finding is the selectivity of this cytotoxic effect for tumor cells. When exposed to concentrations of 25 µM or 50 µM of the nanocapsules, glioma cells underwent necrotic cell death. nih.gov However, this effect was not observed in normal neural tissue, as demonstrated in hippocampal organotypic cultures, indicating a selective action against malignant cells. nih.gov

Furthermore, when indomethacin and this compound were combined within the same nanocapsule formulation, a synergistic effect was observed, leading to a greater decrease in glioma cell proliferation. nih.gov

| Cell Line | Concentration | Observed Effect | Selectivity |

|---|---|---|---|

| Glioma (U138-MG, C6) | 25 µM | Necrotic Cell Death | Cytotoxic effect not observed in normal neural tissue |

| Glioma (U138-MG, C6) | 50 µM | Necrotic Cell Death | Cytotoxic effect not observed in normal neural tissue |

In the context of promyelocytic leukemia, studies on the HL-60 cell line have compared the cytotoxicity of this compound to its parent compound and other derivatives. Research indicates that the methyl ester of indomethacin exhibits stronger cytotoxicity against HL-60 cells than the ethyl ester, the gamma-lactone derivative, and indomethacin itself. nih.govjst.go.jp

Mechanisms of Apoptosis Induction

The precise mechanisms by which this compound induces apoptosis are not fully elucidated in the available literature. However, the apoptotic pathways activated by its parent compound, indomethacin, and its methyl ester derivative provide significant insights into potential mechanisms.

In glioma cells, indomethacin has been shown to induce apoptosis through both death receptor- and mitochondria-mediated pathways. semanticscholar.orgnih.gov The apoptotic cascade initiated by indomethacin involves a series of biochemical events, including the generation of reactive oxygen species (ROS), endoplasmic reticulum (ER) stress, and the activation of various signaling molecules such as apoptosis signal-regulating kinase-1 (Ask1) and caspases 3, 8, and 9. semanticscholar.orgnih.gov

In HL-60 promyelocytic leukemia cells, the methyl ester of indomethacin has been observed to cause the formation of apoptotic bodies and DNA fragmentation. nih.govjst.go.jp This is accompanied by the enhanced degradation of poly (ADP-ribose) polymerase (PARP) and pro-caspase 3, key events in the execution phase of apoptosis. nih.govjst.go.jp While these findings pertain to a closely related derivative, they suggest a plausible mechanism of action for this compound. The anti-leukemic effect of the parent compound, indomethacin, in HL-60 cells has been associated with the inhibition of the β-catenin/c-myc signaling pathway. nih.gov

Other Observed Biological Activities (e.g., Antioxidant Effects)

Contrary to possessing antioxidant effects, studies on the parent compound, indomethacin, suggest a pro-oxidant activity by increasing the production of reactive oxygen species (ROS). nih.gov This mechanism is thought to contribute to its biological effects. It has been noted that antioxidants, such as vitamin C and flavonoids, can disrupt this ROS-mediated mechanism. nih.gov This interaction suggests that the biological activity of indomethacin, and potentially its ethyl ester, could be modulated by the presence of antioxidants.

Biotransformation and Prodrug Activation Dynamics

Enzymatic Hydrolysis Pathways

The primary mechanism for the activation of indomethacin (B1671933) ethyl ester is enzymatic hydrolysis, which cleaves the ester bond to yield indomethacin and ethanol. This reaction is catalyzed by various esterases present in the body, most notably carboxylesterases and plasma esterases.

Research has shown that various indomethacin esters are readily hydrolyzed in human liver microsomes (HLM), which have high concentrations of CES1, but not in human intestine microsomes (HIM), where CES2 is more abundant nih.gov. This suggests that indomethacin esters are likely substrates for CES1 nih.gov. General substrate preferences for these enzymes indicate that CES1 tends to hydrolyze esters with smaller alcohol moieties, such as the ethyl group in indomethacin ethyl ester daneshyari.comnih.gov.

While direct kinetic parameters for this compound are not available, a study on various indomethacin ester derivatives provides some insight into the interaction with CES1. For instance, the hydrolysis of indomethacin esters with chiral alcohols demonstrated stereoselectivity in HLM and with recombinant hCES1, further confirming that these types of esters are indeed substrates for this enzyme nih.gov. In one instance, the Vmax value for the (R) form of an indomethacin ester with a phenyl group adjacent to the ester was tenfold higher than that of the (S) form, highlighting the specific nature of the enzyme-substrate interaction nih.gov.

In addition to carboxylesterases located in tissues like the liver and intestines, esterases present in the bloodstream also contribute to the hydrolysis of ester prodrugs. A study on indomethacin butyl ester (IM-BE) and octyl ester (IM-OE) in rats revealed that the hydrolysis of these esters was slow in the intestinal mucosa and liver but relatively rapid in plasma, skin, and whole blood nih.gov. This suggests that for these longer-chain esters, the hydrolysis of the ester bond occurs predominantly in the circulatory system after absorption of the intact prodrug nih.gov.

The hydrolysis of these prodrugs was found to follow first-order kinetics nih.gov. Given that this compound is structurally similar but with a shorter alcohol chain, it is plausible that it also undergoes hydrolysis by plasma esterases. The rapid appearance of indomethacin in the plasma following administration of the ethyl ester in animal models supports the idea of efficient hydrolysis, which could be a combined effect of tissue and plasma esterases nih.govnih.gov.

Table 1: Hydrolytic Activity of Various Tissues on Indomethacin Ester Prodrugs in Rats

| Tissue | Indomethacin Butyl Ester (IM-BE) Hydrolysis Rate | Indomethacin Octyl Ester (IM-OE) Hydrolysis Rate |

| Plasma | Relatively Rapid | Exceedingly Small/Negligible |

| Skin | Relatively Rapid | Exceedingly Small/Negligible |

| Whole Blood | Relatively Rapid | Exceedingly Small/Negligible |

| Intestinal Mucosa | Very Slow | Exceedingly Small/Negligible |

| Liver | Very Slow | Exceedingly Small/Negligible |

| Data adapted from a study on indomethacin ester prodrugs in rats. The study suggests that hydrolysis of these specific esters occurs mainly in the circulatory system. nih.gov |

In Vitro Stability and Hydrolysis Kinetics in Simulated Biological Media

The stability of a prodrug in the gastrointestinal tract is crucial for its absorption and subsequent activation. Ideally, a prodrug should remain intact in the harsh acidic environment of the stomach and then either be absorbed intact or hydrolyzed at the desired site in the intestines.

There is a lack of specific studies on the stability of this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). However, research on the parent compound, indomethacin, indicates that it is stable in acidic conditions but degrades in alkaline solutions. This suggests that the ester prodrug would likely be stable in the low pH of SGF (typically pH 1.2).

In the neutral to slightly alkaline environment of SIF (typically pH 6.8), enzymatic hydrolysis would be the primary determinant of the prodrug's fate. Studies on other NSAID ester prodrugs have shown stability in SIF in the absence of enzymes, but rapid hydrolysis when intestinal enzymes are present. For this compound, it is expected that the esterases present in the intestinal lumen and mucosa would initiate its hydrolysis.

Bioconversion Efficiency to Parent Indomethacin In Vivo

Animal studies have demonstrated that this compound is an effective prodrug that is efficiently converted to the active parent compound, indomethacin, in vivo.

In a pharmacokinetic study in rats, after both intravenous and oral administration of this compound, only indomethacin was detected in the plasma nih.gov. This indicates a rapid and complete conversion of the prodrug to its active form nih.gov. The encapsulation of the ester in nanoencapsules did not prevent this rapid release and conversion nih.gov.

A key measure of bioconversion efficiency is the comparison of the area under the plasma concentration-time curve (AUC) of the active drug when administered as the prodrug versus direct administration of the active drug. After intravenous dosing in rats, the ratio of the AUC of indomethacin derived from the ethyl ester to the AUC of indomethacin administered directly was found to be 0.68, after accounting for dose and molecular weight differences nih.gov. This high ratio confirms a substantial in vivo conversion of the prodrug.

Further research in rats has elucidated the site of this conversion. Following oral administration of this compound, both the ester and the parent indomethacin were detected in the contents and tissues of the gastrointestinal tract nih.gov. However, in the plasma (both peripheral and portal vein), as well as in the spleen and liver, only indomethacin was detected nih.gov. This strongly suggests that the conversion of this compound to indomethacin occurs within the intestinal lumen and the intestinal wall before the drug reaches systemic circulation nih.gov.

Table 2: In Vivo Bioconversion Data for this compound in Rats

| Parameter | Observation | Implication |

| Plasma Detection | Only indomethacin detected after oral and IV administration of the ethyl ester. nih.govnih.gov | Rapid and complete in vivo hydrolysis of the prodrug. |

| AUC Ratio (Indomethacin from Ester vs. Indomethacin) | 0.68 after IV administration. nih.gov | High efficiency of bioconversion to the active drug. |

| Site of Conversion | Ester and parent drug in GI tract; only parent drug in plasma, spleen, and liver. nih.gov | Hydrolysis occurs in the intestinal lumen and wall. |

Advanced Drug Delivery Systems Research

Nanocarrier-Mediated Delivery of Indomethacin (B1671933) Ethyl Ester

The development of nanocarrier systems for delivering indomethacin ethyl ester has been a key area of research, aiming to enhance its therapeutic efficacy and overcome limitations associated with conventional formulations.

Development and Evaluation of Lipid-Core Nanocapsules

Lipid-core nanocapsules (LNCs) are vesicular drug carriers composed of an oil core, a polymeric wall, and surfactants. nih.gov They have been extensively studied for the encapsulation of this compound. These nanocapsules are typically prepared using the interfacial deposition of a polymer, such as poly(ε-caprolactone). nih.gov

The physicochemical characteristics of this compound-loaded nanocapsules have been thoroughly evaluated. Studies have reported particle sizes typically below 300 nm with a narrow size distribution, indicating homogeneity. nih.govnih.gov For instance, one study reported nanocapsules with a mean particle size of approximately 242 nm and a polydispersity index of 0.2. nih.gov The pH of these formulations is generally around 5. nih.gov The encapsulation efficiency of this compound within these nanocapsules is high, with studies showing that 85% to 95% of the ester is successfully entrapped within the nanocarriers. grafiati.com The release kinetics often follow a biexponential model, characterized by an initial burst release followed by a sustained release phase. grafiati.com Half-lives for the sustained release phase have been reported to range from 147 to 289 minutes. nih.govgrafiati.com

Table 1: Physicochemical Properties of this compound-Loaded Nanocapsules

| Parameter | Value | Reference |

| Mean Particle Size | < 300 nm | nih.gov |

| Polydispersity Index | < 1.2 | nih.gov |

| pH | ~ 5 | nih.gov |

| Encapsulation Efficiency | 85% - 95% | grafiati.com |

| Sustained Release Half-life | 147 - 289 min | nih.govgrafiati.com |

Impact of Nanocarrier Encapsulation on Biological Activity and Selectivity

Encapsulation of this compound in lipid-core nanocapsules has been shown to significantly influence its biological activity. In vivo studies in rats have demonstrated that ester-loaded nanocapsules exhibit significant antiedematogenic (anti-swelling) activity, whereas an ester-loaded nanoemulsion (lacking the polymeric wall) did not inhibit carrageenan-induced paw edema. nih.gov This suggests that the polymeric wall of the nanocapsules is crucial for the pharmacological effect, likely by promoting the absorption of the this compound. nih.gov

Furthermore, research has indicated that nanoencapsulation can enhance the selectivity of indomethacin. Studies on glioma cell lines have shown that indomethacin-loaded nanocapsules were more potent in reducing cell viability and proliferation compared to free indomethacin, while not exerting significant cytotoxic effects on normal cells. nih.govnih.gov This suggests that the nanocapsule formulation selectively targets transformed cells. nih.gov The mechanism is thought to involve the modulation of survival pathways like PI3K/AKT and GSK3β, regulation of the cell cycle, and induction of differentiation in glioma cells. nih.gov When administered orally, these nanocapsules can act as mucoadhesive reservoirs in the gastrointestinal tract, with the this compound being converted to its active form, indomethacin, in the intestinal lumen and wall before reaching the bloodstream. nih.govmdpi.compreprints.org

Topical and Transdermal Permeation Enhancement Studies

Improving the delivery of indomethacin through the skin is another critical area of research, focusing on overcoming the barrier function of the stratum corneum.

Exploration of Alkyl Esters as Skin Permeation Enhancers for Indomethacin

The use of alkyl esters as permeation enhancers has been investigated to improve the transdermal delivery of indomethacin. A study synthesized various alkyl esters of indomethacin (methyl, ethyl, propyl, and isopropyl) to increase its lipid solubility. najah.eduresearchgate.net The resulting ester derivatives exhibited higher log P values compared to the parent indomethacin, indicating enhanced lipophilicity. najah.eduresearchgate.net

When these esters were formulated into ointments and tested on mice skin using a Franz diffusion cell, an increase in permeability was observed. najah.eduresearchgate.net The methyl ester of indomethacin, in particular, showed a threefold increase in permeability compared to indomethacin itself. najah.eduresearchgate.net This highlights the potential of esterification as a strategy to improve the topical absorption of indomethacin. najah.eduresearchgate.net Other studies have also reported that incorporating skin permeation enhancers like straight-chained alkanols, alkanoic acids, and their esters can substantially improve the skin permeation rate of nonionized indomethacin molecules from a matrix-type transdermal drug delivery system. nih.gov

Table 2: Permeability of Indomethacin and its Alkyl Esters

| Compound | Permeability Increase (compared to Indomethacin) | Reference |

| Methyl Indomethacin | 3-fold | najah.eduresearchgate.net |

| Ethyl Indomethacin | Data not specified | najah.eduresearchgate.net |

| Propyl Indomethacin | Data not specified | najah.eduresearchgate.net |

| Isopropyl Indomethacin | Data not specified | najah.eduresearchgate.net |

Formulation Strategies for Topical Indomethacin Ester Delivery

Various formulation strategies have been explored to enhance the topical delivery of indomethacin esters. One approach involves the creation of nanoemulsions. nih.gov In vivo anti-inflammatory studies have shown that a nanoemulsion formulation of indomethacin can lead to a significant increase in the percentage of inhibition of inflammation compared to a commercial gel. nih.gov

Another strategy is the development of matrix-type transdermal drug delivery systems. nih.gov These systems can be designed to deliver indomethacin in its nonionized form, and the inclusion of permeation enhancers can increase the skin permeation rate by as much as 30 times. nih.gov Cream-based formulations have also been shown to be effective vehicles. tandfonline.comtandfonline.com Studies have demonstrated that the flux of indomethacin across the skin is greater from a cream vehicle with a predominant aqueous phase compared to a more lipophilic base. tandfonline.comtandfonline.com The concentration of the drug in the cream reservoir also influences the permeation rate, with an increase in flux observed as the drug concentration is increased up to a certain point. tandfonline.comtandfonline.com

Quantitative Structure Activity Relationship Qsar and Molecular Modeling Studies

Correlating Structural Modifications of Ester and Amide Derivatives with COX-2 Selectivity

The transformation of non-selective cyclooxygenase (COX) inhibitors, such as indomethacin (B1671933), into selective COX-2 inhibitors is a key strategy in developing safer anti-inflammatory drugs. nih.govacs.org Neutralizing the carboxylic acid moiety of indomethacin to an ester or amide is a pivotal modification that confers COX-2 selectivity. researchgate.netnih.gov This is because the active site of the COX-2 enzyme has more accessible space than that of COX-1. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in understanding the correlation between the structural features of indomethacin derivatives and their COX-2 inhibitory activity. ijpsonline.comeurekaselect.com These studies have revealed that the COX-2 inhibition by ester derivatives of indomethacin is significantly influenced by thermodynamic and steric parameters. ijpsonline.com Specifically, the molar refractivity (MR) and sterimol parameters (B5 and L), which describe the steric bulk and shape of the substituents, are crucial for biological activity. ijpsonline.com This indicates that a bulkier, lipophilic group, particularly in terms of width, is favorable for potent COX-2 inhibition. ijpsonline.com

Research has shown that many structurally diverse indomethacin esters and amides exhibit potent inhibition of human COX-2, with IC50 values in the low-nanomolar range, while showing minimal inhibition of COX-1. acs.org Furthermore, primary and secondary amide analogues of indomethacin have been found to be more potent COX-2 inhibitors than the corresponding tertiary amides. acs.org

The following table summarizes the COX-2 selectivity of various indomethacin derivatives based on their structural modifications:

| Compound/Modification | COX-2 Selectivity | Key Findings |

| Indomethacin Ethyl Ester | Selective | Esterification of the carboxyl group is a key modification for COX-2 selectivity. |

| Indomethacin Amides (Primary and Secondary) | More Selective | More potent COX-2 inhibitors compared to tertiary amides. acs.org |

| Indomethacin Amides (Tertiary) | Less Selective | Less potent as COX-2 inhibitors. acs.org |

| 4-Bromobenzyl functionality (replacement for 4-chlorobenzoyl) | Inactive | This modification leads to a loss of activity. acs.org |

| Replacement of 2-methyl group with hydrogen | Inactive | The 2-methyl group on the indole (B1671886) ring is crucial for activity. acs.org |

Ligand-Protein Interaction Analysis with COX Enzymes

Molecular docking and simulation studies have provided significant insights into the binding interactions of this compound and other derivatives with COX enzymes at an atomic level. nih.govnih.gov These studies have revealed that while the parent indomethacin binds to both COX-1 and COX-2, the ester and amide derivatives exhibit a preference for COX-2. researchgate.netnih.gov

Docking studies of indomethacin with the COX-2 enzyme (PDB ID: 3NT1) have shown that the indomethacin moiety binds within the active site. nih.gov The ester or amide groups attached to the carboxyl group of indomethacin are proposed to project into a spacious lobby region within the enzyme's membrane-binding domain. nih.govrcsb.org This interaction with the lobby is a key determinant of COX-2 selectivity. rcsb.org

Key amino acid residues involved in the interaction between indomethacin derivatives and COX-2 have been identified through these computational analyses. For instance, hydrogen bonding interactions with residues such as Arg120 and Tyr355 are crucial for binding. impactfactor.orgmdpi.com The larger and more flexible active site of COX-2, particularly the presence of a side pocket, can accommodate the bulkier ester and amide groups of the indomethacin derivatives, which is not possible in the more constricted active site of COX-1. acs.org

Molecular dynamics simulations have further elucidated the stability and flexibility of these ligand-protein interactions. nih.gov For example, docking studies followed by molecular dynamics simulations of indomethacin methyl ester with COX-2 revealed two potential binding modes that differ from that of the parent indomethacin, which could explain its observed COX-2 selectivity. nih.gov

The table below highlights the key amino acid interactions observed in docking studies of indomethacin derivatives with COX-2:

| Ligand | Interacting Residues in COX-2 | Type of Interaction |

| Indomethacin | Arg120, Tyr355, Val349, Val523, Leu352, Ala527, Trp387, Phe205, Phe381 | Hydrogen bonding, Hydrophobic interactions impactfactor.org |

| Indomethacin-dansyl conjugate | Arg120 (displaced) | The linker passes through the constriction at the mouth of the active site. rcsb.org |

| Indomethacin amide-nitrate derivative | Tyr355, Arg120 | Hydrogen bonding acs.org |

Computational Approaches in Indomethacin Ester Design and Optimization

Computational chemistry has become an indispensable tool in the rational design and optimization of novel indomethacin esters as selective COX-2 inhibitors. impactfactor.orgresearchgate.net Various computational approaches, including QSAR, molecular docking, and molecular dynamics simulations, are employed to predict the biological activity and binding modes of new derivatives before their synthesis. nih.govijpsonline.com

Pharmacophore modeling is another powerful computational technique used to design new indomethacin analogues. bohrium.com By identifying the key chemical features required for selective COX-2 inhibition from known potent inhibitors, a pharmacophore model can be generated. bohrium.com This model then serves as a template to design new molecules with potentially improved activity and selectivity. bohrium.com For example, a pharmacophore model derived from known tricyclic COX-2 selective inhibitors was successfully used to design indomethacin analogues with enhanced COX-2 selectivity. bohrium.com

These computational methods allow for the systematic exploration of the chemical space around the indomethacin scaffold. scholaris.ca By virtually modifying different parts of the molecule and evaluating their predicted affinity for COX-2, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net For instance, computational studies can guide the selection of appropriate ester groups to optimize interactions with the hydrophobic pocket of the COX-2 active site. acs.org

The integration of computational and experimental approaches creates a feedback loop for the optimization of drug candidates. researchgate.net Computationally designed compounds are synthesized and tested experimentally, and the results are then used to refine the computational models for greater predictive accuracy. nih.gov This iterative process has proven to be highly effective in the development of potent and selective COX-2 inhibitors based on the indomethacin framework.

The following table lists some of the computational tools and their applications in the design of indomethacin esters:

| Computational Tool | Application |

| QSAR | Correlates structural properties with biological activity to guide the design of more potent inhibitors. ijpsonline.comeurekaselect.com |

| Molecular Docking | Predicts the binding mode and affinity of ligands to the COX-2 active site. nih.govimpactfactor.org |

| Molecular Dynamics Simulations | Evaluates the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov |

| Pharmacophore Modeling | Identifies essential structural features for activity to design novel compounds. bohrium.com |

Comparative Preclinical Efficacy and Safety Profile Investigations

Comparative Anti-inflammatory Potency of Indomethacin (B1671933) Ethyl Ester versus Parent Indomethacin

Indomethacin ethyl ester functions as a prodrug, meaning it is pharmacologically inactive until it is metabolized in the body to its active form, indomethacin. nih.gov Pharmacokinetic studies in rats have confirmed this mechanism; after either intravenous or oral administration of this compound, exclusively the active parent drug, indomethacin, is detected in the plasma. nih.govresearchgate.net This indicates that the ester is rapidly released and converted in vivo, and its anti-inflammatory activity is directly attributable to the released indomethacin. nih.gov

The anti-inflammatory efficacy of indomethacin esters has been evaluated in various preclinical models, most commonly the carrageenan-induced paw edema test in rats, which assesses acute inflammation. nih.gov While some ester derivatives have been found to be less potent than the parent drug, others have demonstrated comparable or even superior anti-inflammatory effects. nih.govacs.org For instance, studies on the methyl ester of indomethacin, a closely related compound, showed it to be more potent at inhibiting prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) production in cell models than the parent drug. researchgate.netnih.gov When formulated into nanocapsules, indomethacin showed equal efficacy to its free form in acute inflammation models. nih.gov The variation in potency among different ester derivatives highlights the importance of the specific chemical structure attached to the parent molecule. acs.org

| Compound/Formulation | Preclinical Model | Observed Potency Compared to Indomethacin | Reference |

|---|---|---|---|

| This compound | In vivo Pharmacokinetics (Rat) | Acts as a prodrug; efficacy is due to conversion to indomethacin. | nih.gov |

| Indomethacin-loaded Nanocapsules (IndOH-NC) | Carrageenan-induced Edema (Rat) | Equal inhibition in acute models; more effective in chronic models. | nih.gov |

| Indomethacin Methyl Ester (M-IN) | LPS-stimulated RAW 264.7 cells | More potent inhibition of PGE2 and NO production. | researchgate.netnih.gov |

| Various Indomethacin Ester Derivatives | Carrageenan-induced Edema (Rat) | Reported as having superior peripheral analgesic and anti-inflammatory effects. | acs.org |

| A-162-ester (an imidazole (B134444) derivative) | Rat models | Approximately 3 times less anti-inflammatory. | nih.gov |

Assessment of Gastrointestinal Safety Profile in Prodrug Formulations

A primary motivation for developing ester prodrugs of indomethacin is to mitigate the severe gastrointestinal (GI) side effects associated with the parent drug. scialert.netnih.gov The free carboxylic acid moiety of indomethacin is a major contributor to its GI toxicity, causing direct irritation to the mucosal lining. scialert.netnih.gov By temporarily masking this group through esterification, the prodrug can pass through the stomach with a reduced potential for causing local damage. nih.govresearchgate.net

Preclinical studies have consistently demonstrated the superior gastrointestinal safety of indomethacin ester prodrugs. In a study involving repeated oral administration in rats, butyl and octyl esters of indomethacin showed virtually no ulcerogenic activity, in stark contrast to the severe irritation caused by indomethacin alone. nih.gov Another indomethacin ester prodrug was found to produce no visible stomach lesions, achieving an ulcer index of zero, while the parent drug remained highly ulcerogenic. nih.gov This significant reduction in GI toxicity directly improves the therapeutic index, which is the ratio of a drug's effective dose to its toxic dose. For example, certain glyceride esters of indomethacin were found to be seven to eight times less irritating to the stomach, resulting in a 2.5- to 3-fold improvement in the ratio of anti-inflammatory activity to ulcerogenicity. mdpi.com In another case, a different ester prodrug was found to be 100 times less damaging to the gastric mucosa, leading to a more than 20-fold improvement in its therapeutic index compared to the parent indomethacin. mdpi.com

| Compound | Key Finding | Improvement in Safety Profile | Reference |

|---|---|---|---|

| Indomethacin | Severely irritating and ulcerogenic. | Baseline | nih.gov |

| Indomethacin Butyl/Octyl Esters | Ulcerogenic activity was hardly seen after repeated oral administration. | Significantly reduced GI toxicity. | nih.gov |

| Ethanesulfohydroxamic acid ester of Indomethacin | Showed no visible stomach lesions (Ulcer Index = 0). | Complete reduction of observed ulceration at the tested dose. | nih.gov |

| Indomethacin Glyceride Esters (6a, 6e) | 7 to 8 times lower acute gastric irritation. | 2.5- to 3-fold improvement in therapeutic index. | mdpi.com |

| Indomethacin Ester Prodrug (Compound 7) | Acute gastric lesioning properties were 100 times less than indomethacin. | Over a 20-fold improvement in therapeutic index. | mdpi.com |

Differential Cytotoxicity and Therapeutic Index in Cell Culture Models

Beyond its anti-inflammatory properties, indomethacin and its derivatives have been investigated for their potential in cancer therapy. nih.govoup.com In this context, the therapeutic index is determined by the compound's ability to selectively kill cancer cells while sparing normal, healthy cells. In vitro studies using cell culture models have provided evidence that this compound exhibits such differential cytotoxicity.

A pivotal study evaluated the effects of this compound-loaded nanocapsules on glioma cell lines (U138-MG and C6) versus normal hippocampal organotypic cultures. nih.gov The results demonstrated a significant cytotoxic and anti-proliferative effect on the glioma cells. nih.gov Crucially, this toxicity was not observed in the normal neural tissue cultures, indicating a selective action against tumor cells. nih.gov This selectivity suggests a favorable therapeutic index for the formulation in a cancer context. The same study also found that combining indomethacin and this compound within the same nanocapsule formulation produced a synergistic effect, further enhancing the reduction in glioma cell proliferation. nih.gov

Similar selective effects have been noted with other indomethacin formulations and related esters. Indomethacin-loaded nanoparticles were shown to be safe for normal human keratinocytes (HaCaT cells) while effectively reducing the viability of human breast adenocarcinoma cells (MCF-7). brazilianjournals.com.br Furthermore, research on the methyl ester of indomethacin revealed that it had stronger cytotoxic effects against promyelocytic leukemia HL-60 cells than the ethyl ester derivative or the parent indomethacin. researchgate.netnih.gov

| Compound/Formulation | Cancer Cell Line | Normal Cell Model | Key Finding | Reference |

|---|---|---|---|---|

| This compound-loaded Nanocapsules | Glioma (U138-MG, C6) | Hippocampal Organotypic Cultures | Cytotoxic to glioma cells but not to normal neural tissue, indicating selective cytotoxicity. | nih.gov |

| Indomethacin-loaded Nanoparticles | Breast Adenocarcinoma (MCF-7) | Keratinocytes (HaCaT) | Reduced viability of cancer cells while being non-toxic to normal epithelial cells. | brazilianjournals.com.br |

| Indomethacin Methyl Ester (M-IN) | Promyelocytic Leukemia (HL-60) | Not specified in direct comparison | Exhibited stronger cytotoxicity against HL-60 cells compared to indomethacin and its ethyl ester derivative. | researchgate.netnih.gov |

| Indomethacin and this compound Combination (in Nanocapsules) | Glioma (U138-MG, C6) | Not specified in direct comparison | Caused a synergistic effect in decreasing glioma cell proliferation. | nih.gov |

Emerging Research Frontiers and Translational Perspectives

Design and Synthesis of Novel Indomethacin (B1671933) Ester Conjugates with Enhanced Selectivity

A primary challenge with traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin is their non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. While COX-2 is the target for anti-inflammatory effects, the inhibition of COX-1 can lead to undesirable gastrointestinal side effects. acs.org To address this, researchers have focused on creating ester and amide derivatives of indomethacin, which have demonstrated a remarkable shift towards selective COX-2 inhibition. acs.org

The transformation of indomethacin's carboxyl group into an ester or amide has been shown to be a straightforward method for generating potent and highly selective COX-2 inhibitors. acs.org This modification is critical as it can potentially eliminate the gastrointestinal side effects associated with the parent drug. acs.org Structure-activity relationship (SAR) studies have revealed that indomethacin conjugates, in general, are superior COX-2-targeted agents compared to other NSAIDs. acs.org

For instance, the synthesis of fluorescent conjugates of indomethacin has not only provided tools for optical imaging but has also shed light on the structural requirements for COX-2 selectivity. acs.org These studies have shown that the nature and length of the linker used to attach a fluorescent molecule, as well as the structure of the fluorophore itself, significantly impact the inhibitory potential and selectivity of the conjugate. acs.org

Furthermore, the creation of mutual prodrugs by esterifying indomethacin with flavonoids like naringenin (B18129) and hespertin has yielded conjugates that retain anti-inflammatory activity while exhibiting reduced ulcerogenic effects. researchgate.net Similarly, conjugation with antioxidants has produced codrugs with gastrosparing properties. researchgate.netscispace.com

The following table summarizes key findings from studies on novel indomethacin ester conjugates:

Table 1: Research Findings on Novel Indomethacin Ester Conjugates

| Conjugate Type | Key Findings | Reference |

|---|---|---|

| Fluorescent Conjugates | Indomethacin conjugates are superior COX-2-targeted agents. The linker and fluorophore structure are crucial for potency and selectivity. | acs.org |

| Flavonoid Conjugates | Esterification with naringenin and hespertin retained anti-inflammatory activity with reduced ulcerogenic side effects. | researchgate.net |

| Antioxidant Codrugs | Conjugation with antioxidants resulted in gastrosparing NSAIDs. | researchgate.netscispace.com |

| Ester and Amide Derivatives | Derivatization of the carboxylate moiety generates potent and selective COX-2 inhibitors. | acs.org |

Exploration of Multitargeting Approaches with Indomethacin Ethyl Ester Scaffolds

The complexity of many diseases, including inflammation and cancer, has spurred the development of multitargeting drugs that can modulate multiple biological pathways simultaneously. The indole (B1671886) scaffold of indomethacin has proven to be a versatile platform for designing such multifunctional agents. mdpi.com

One promising approach involves the creation of hybrid molecules that combine the anti-inflammatory properties of indomethacin with other therapeutic functionalities. For example, new nitric oxide-releasing indomethacin derivatives with a 1,3,4-oxadiazole-2-thiol (B52307) scaffold have been developed. mdpi.com This design aims to leverage the dual benefits of COX inhibition and nitric oxide release for a safer and more effective anti-inflammatory strategy. mdpi.com

The indole structure is a common feature in many compounds targeting various diseases, and its presence in indomethacin makes it an attractive starting point for developing agents with broader therapeutic applications. mdpi.com Research has shown that derivatives of indomethacin can be designed to inhibit other targets, such as P-glycoprotein and multidrug resistance protein, without affecting COX activity. probes-drugs.org

Furthermore, the concept of molecular hybridization has been employed to create conjugates with diverse biological activities. For instance, hybrids of indomethacin with phospholipids (B1166683) have been synthesized to develop nanosystems for targeted cancer therapy. dovepress.comnih.gov These conjugates have shown significantly enhanced antiproliferative effects against cancer cells compared to free indomethacin, while remaining non-toxic to healthy cells. nih.gov

The following table highlights different multitargeting strategies involving indomethacin scaffolds:

Table 2: Multitargeting Approaches with Indomethacin Scaffolds

| Approach | Target/Application | Key Findings | Reference |

|---|---|---|---|

| Nitric Oxide-Releasing Derivatives | Inflammation | Designed for a safer and more efficient multitarget therapeutic strategy by combining COX inhibition and NO release. | mdpi.com |

| Phospholipid Conjugates | Cancer | Synthesized for development into nanosystems for targeted cancer therapy, showing enhanced antiproliferative effects. | dovepress.comnih.gov |

| P-glycoprotein/MDRP Inhibitors | Drug Resistance | Indomethacin analogues designed to inhibit these proteins without COX inhibitory activity. | probes-drugs.org |

| Molecular Hybridization | Inflammation/Cancer | Combining indomethacin with other bioactive molecules to create agents with dual or multiple functionalities. | mdpi.com |

Future Directions in Preclinical Development for Specific Therapeutic Applications

The promising results from the design and synthesis of novel this compound conjugates and multitargeting scaffolds are paving the way for their preclinical development for a range of specific therapeutic applications. A significant area of focus is the development of these compounds as anticancer agents. rsc.org

The encapsulation of indomethacin-phosphatidylcholine conjugates into nanostructured lipid carriers (NLCs) has demonstrated a remarkable increase in anticancer activity, particularly against triple-negative breast cancer cells. nih.gov This approach not only enhances the therapeutic efficacy but also offers a strategy to repurpose a well-known anti-inflammatory drug for oncology. nih.gov

Another important avenue is the development of these novel derivatives for the treatment of inflammatory diseases with improved safety profiles. The preclinical evaluation of hydrazone derivatives of various compounds has shown their potential as potent anti-inflammatory and analgesic agents with reduced side effects. nih.gov The structural diversity of these derivatives allows for the fine-tuning of their pharmacological properties. nih.gov

The use of lipid-core nanocapsules to deliver this compound has been shown to act as a mucoadhesive drug reservoir in the gastrointestinal tract, potentially improving oral bioavailability and reducing local side effects. researchgate.net This highlights the importance of advanced drug delivery systems in the preclinical development of these novel compounds.

Future preclinical studies will need to focus on comprehensive pharmacokinetic and pharmacodynamic profiling of these new chemical entities. Long-term and systemic assessments will be crucial to validate their efficacy and safety before they can be considered for clinical trials. nih.gov The development of orally active prodrugs of indomethacin also remains an important goal to overcome the limitations of the parent drug. researchgate.net

The following table outlines future preclinical development directions for this compound derivatives:

Table 3: Future Preclinical Development Directions

| Therapeutic Application | Development Strategy | Key Objectives |

|---|---|---|

| Cancer | Nanotechnology-based delivery of indomethacin conjugates. | Enhance anticancer efficacy, target specific cancer types (e.g., triple-negative breast cancer), and repurpose for oncology. |

| Inflammatory Diseases | Development of hydrazone and other derivatives with improved safety profiles. | Fine-tune pharmacological properties, reduce gastrointestinal and other side effects, and improve analgesic and anti-inflammatory potency. |

| Improved Drug Delivery | Utilization of advanced drug delivery systems like lipid-core nanocapsules. | Enhance oral bioavailability, provide controlled release, and act as mucoadhesive reservoirs to minimize local toxicity. |

| Orally Active Prodrugs | Synthesis and evaluation of new prodrugs. | Overcome the limitations of indomethacin, such as gastrointestinal toxicity, and improve patient compliance. |

Q & A

Q. What synthetic methodologies are commonly used to prepare indomethacin ethyl ester, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of indomethacin using alcohols or phenols in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction conditions (e.g., solvent polarity, temperature, and molar ratios) critically impact yield and purity. For example, DMAP acts as a catalyst to accelerate the reaction by stabilizing intermediates, while DCC facilitates the formation of the ester bond. Post-synthesis, purification techniques such as column chromatography and recrystallization are essential to achieve >98% purity .

Q. How does this compound compare to the parent compound in terms of COX inhibition and gastrointestinal safety?

this compound exhibits enhanced selectivity for COX-2 over COX-1 compared to indomethacin, reducing gastrointestinal ulcerogenicity. Mechanistically, esterification masks the free carboxylic acid group, which is directly implicated in mucosal damage. In vivo studies in rats demonstrate that this compound causes significantly less gastric mucosal erosion (assessed via scanning electron microscopy) while maintaining anti-inflammatory efficacy in carrageenan-induced paw edema models .

Q. What formulation strategies optimize the release kinetics of this compound in nanocarrier systems?

Release kinetics depend on the drug’s physical state within the nanocarrier. When molecularly dispersed in nanocapsules or nanospheres, diffusion-controlled release dominates. In contrast, crystalline drug loading shifts the mechanism to dissolution-controlled release. Comparative studies show no significant differences in release rates across nanoemulsions, nanocapsules, or nanospheres when the drug is surface-adsorbed. However, entrapment within the carrier matrix leads to system-dependent variability, necessitating tailored formulation strategies (e.g., polymer selection, drug-polymer ratios) .

Advanced Research Questions

Q. How do structural modifications (e.g., carbaborane or morpholine substituents) impact the COX-2 selectivity and physicochemical properties of this compound derivatives?

Substituting the ester moiety with inorganic groups like ortho-carbaborane improves COX-2 selectivity but reduces potency compared to phenyl-based esters. Morpholine ethyl ester derivatives (e.g., 2-aryl morpholine ethyl esters) enhance lipophilicity (logP >3.5 in n-octanol/pH4 systems) and improve COX-1/COX-2 inhibitory ratios (IC50 ratios approaching 1.5, similar to celecoxib). These modifications also reduce ulcerogenicity by ~60% compared to indomethacin, as demonstrated in SEM-based gastric lesion assays .

Q. What experimental models are used to resolve contradictions in ulcerogenicity and therapeutic index data across indomethacin derivatives?

Key models include:

- Carrageenan-induced paw edema (anti-inflammatory efficacy at 100 mg/kg).

- Scanning electron microscopy (SEM) of gastric mucosa post-administration (24-hour single-dose studies in rats).

- Acute oral toxicity assays (Litchfield-Wilcoxon method) to calculate LD50 and therapeutic indices. For example, this compound derivatives (e.g., compound 13) show LD50 values ~5× higher than indomethacin, with therapeutic indices widened by 15–20% .

Q. How can molecular docking studies guide the design of this compound analogs with improved target engagement?

Docking into COX-2 active sites (PDB: 5KIR) reveals that ester derivatives with bulky substituents (e.g., adamantyl or farnesyl groups) exhibit stronger hydrophobic interactions with Val349 and Tyr355 residues, enhancing binding affinity. Conversely, smaller esters (e.g., methyl or ethyl) prioritize hydrogen bonding with Ser530. Computational predictions align with in vitro IC50 data, where ortho-carbaborane esters achieve COX-2 IC50 values of 0.8 μM, 30% lower than indomethacin .

Q. What in vivo models validate the pharmacokinetic advantages of prodrug strategies for this compound?

Prodrugs like acemetacin (glycolic acid ester) and proglumetacin (piperazine-linked ester) are evaluated in:

- Plasma half-life assays (HPLC quantification), showing 2–3× longer circulation vs. indomethacin.

- Metabolic stability studies (liver microsomes), confirming esterase-mediated hydrolysis to release active drug.

- Ulcerogenicity scoring in murine models, where prodrugs reduce gastric lesions by 50–70% while maintaining 90% anti-inflammatory efficacy .

Methodological Considerations

- Contradiction Analysis : Discrepancies in release kinetics (e.g., nanocarrier data vs. bulk formulation studies) require cross-validation using dissolution-diffusion hybrid models.

- Data Reproducibility : Adhere to protocols from for synthesis and characterization, including TLC, NMR, and elemental analysis.

- Ethical Compliance : Register in vivo studies in public trial repositories (e.g., ClinicalTrials.gov ) per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.